molecular formula C16H14N2O4S2 B2945350 Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1798036-02-8

Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2945350
CAS No.: 1798036-02-8
M. Wt: 362.42
InChI Key: BECRRSCPNRFRLW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is the adenosine A2A receptor . This receptor plays a crucial role in the regulation of dopamine and glutamate release in the brain, making it a potential target for the treatment of Parkinson’s disease .

Mode of Action

The compound interacts with the adenosine A2A receptor, exhibiting very good binding interactions . This interaction can lead to changes in the receptor’s activity, potentially influencing the release of dopamine and glutamate .

Biochemical Pathways

The compound’s action on the adenosine A2A receptor can affect the nigrostriatal dopaminergic system, which is involved in the breakdown of catecholamines (dopamine, norepinephrine, and epinephrine) . This process produces free radicals as by-products, which are neutralized by endogenous antioxidants such as glutathione (GSH) and antioxidant enzymes . Disturbances in these processes can increase the number of free radicals, causing a state of oxidative stress .

Pharmacokinetics

It is known that none of the synthesized compounds violated lipinski’s rule, suggesting that they have suitable drug-like properties for the treatment of parkinson’s disease . Lipinski’s rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

The compound has been found to be active in alleviating haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity . It also appears to have neuroprotective properties, as indicated by biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c19-16(15-17-13-5-1-2-6-14(13)23-15)18-8-12(9-18)24(20,21)10-11-4-3-7-22-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECRRSCPNRFRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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